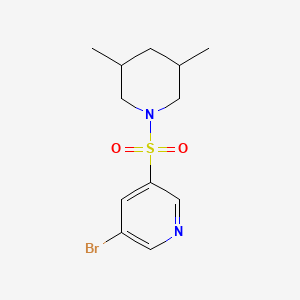

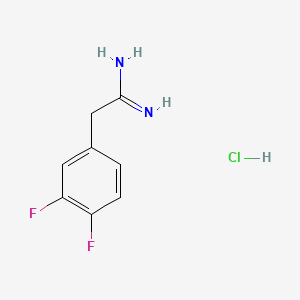

![molecular formula C7H8Cl3NO2 B580842 (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one CAS No. 1330286-50-4](/img/structure/B580842.png)

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one

説明

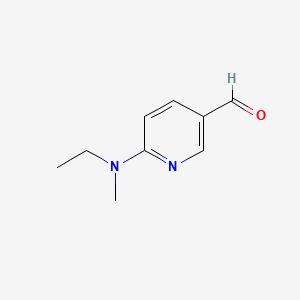

“(3S)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one” is a compound with the molecular formula C7H8Cl3NO2 . It is used as a versatile chiral auxiliary in a variety of highly diastereoselective reactions such as Michael additions .

Synthesis Analysis

The synthesis of this compound involves combining diazoketones with amides in the presence of copper (II) triflate as the catalyst . The synthesis is used for preparing analogs of Balsoxin .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1 .Chemical Reactions Analysis

Oxazole derivatives, including this compound, are known to exhibit a wide spectrum of biological activities. They quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .科学的研究の応用

Synthesis of Optically Active Compounds

The synthesis of optically active α-branched prolines using (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one demonstrates its role as an air and moisture-stable reagent. This compound facilitates the synthesis of branched prolines, highlighting its utility in creating optically active molecules through a moisture-stable and air-stable process involving condensation and chloral synthon usage (Artman et al., 2009).

Reactivity and Derivative Synthesis

Research into the reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides has shown that this scaffold, similar in structure to the compound of interest, provides valuable insights into the chemical behavior of these compounds. The study explored interactions with various electrophilic and nucleophilic agents, revealing significant differences based on the substitution pattern. This work contributes to understanding the reactivity and potential applications of related compounds in synthetic chemistry (Omelian et al., 2020).

Crystal Structure Characterization

The synthesis and crystal structure characterization of related compounds, such as (6R,7aS)-1,1-Diphenyl-6-(4-vinylbenzyloxy)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one, offer insights into molecular configurations and interactions. These studies provide a foundation for understanding the structural aspects of such compounds, which is crucial for their application in material science and supramolecular chemistry (Zhang et al., 2015).

Multicomponent Domino Cyclization

A new route to bicyclic γ-lactams through a three-component cyclization involving compounds similar to (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one has been discovered. This process leads to the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and related structures, highlighting the compound's utility in creating complex molecular architectures via domino cyclization mechanisms (Goryaeva et al., 2023).

作用機序

Target of Action

Oxazole derivatives, which this compound is a part of, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

Oxazoles, in general, are known to bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .

Biochemical Pathways

Oxazoles are known to result from the cyclization and oxidation of serine or threonine nonribosomal peptides .

Pharmacokinetics

Its skin permeation is low, and it has a moderate lipophilicity .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Action Environment

It is known that the compound is stable under air and moisture .

生化学分析

Biochemical Properties

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to bind to enzymes such as kinases and proteases, modulating their activity through non-covalent interactions . These interactions can lead to the inhibition or activation of enzymatic pathways, thereby affecting cellular processes and metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzymatic activity, resulting in downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or less active metabolites . The temporal effects of this compound on cellular function can be monitored through in vitro and in vivo experiments, providing insights into its stability and long-term impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments or tissues . The distribution of this compound can influence its local concentration and activity, affecting its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

(3S,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBXRYSVSZLSL-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)O[C@H](N2C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001150701 | |

| Record name | (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-50-4 | |

| Record name | (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

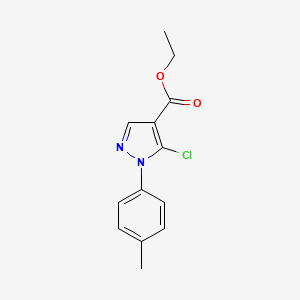

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)

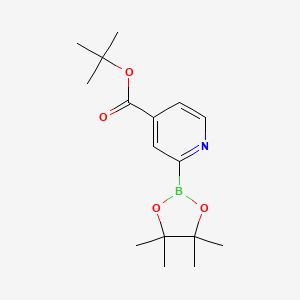

![(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride](/img/structure/B580764.png)

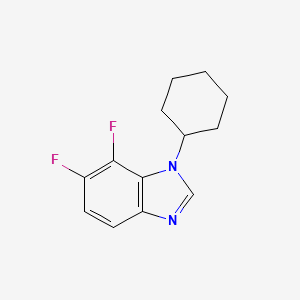

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)

![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)

![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)